molecular formula C5H6BrN3O B3368351 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one CAS No. 2091250-68-7

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one

Cat. No.: B3368351
CAS No.: 2091250-68-7
M. Wt: 204.02 g/mol
InChI Key: MFFUJYKGBKVOKK-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one (CAS 65269-63-8) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged pyridazin-3(2H)-one scaffold, a structure recognized for its diverse biological activities and presence in pharmacologically active agents . The molecule's specific structure, with reactive amino and bromo substituents, makes it a versatile building block for the synthesis of novel compounds targeting critical therapeutic areas. This pyridazinone derivative is of significant research value for developing new agents in cardiovascular and oncology research. The pyridazinone core is found in molecules acting as potent vasodilators , with recent studies showing newly synthesized derivatives exhibiting superior aortic vasorelaxant activity by increasing eNOS mRNA expression and nitric oxide levels . Concurrently, this scaffold is a key component in targeted anticancer agents , inhibiting enzymes like tyrosine kinases, PARP, and tubulin polymerization . The intersection of these fields, known as reverse cardio-oncology, highlights the potential of pyridazinone-based compounds like this for developing dual-activity therapeutics or repurposing existing drug scaffolds . Researchers can utilize this bromo- and amino-functionalized intermediate to explore structure-activity relationships and develop novel inhibitors for a range of molecular targets. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-amino-6-bromo-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-9-4(10)2-3(7)5(6)8-9/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFUJYKGBKVOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The biological and chemical properties of pyridazinones are highly sensitive to substituent variations. Below is a comparison with key analogs:

Table 1: Comparison of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one with Analogous Pyridazinones
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
This compound 5-NH₂, 6-Br, 2-CH₃ C₅H₆BrN₃O 221.03 Discontinued; potential for functionalization via amino group
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 5-Cl, 6-Ph, variable R C₁₀H₇ClN₂O (base) ~220–250 Synthesized via halide substitution; explored for antimicrobial activity
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one 5-Br, 4-Cl, 2-Ph C₁₀H₆BrClN₂O 285.52 Bromo and chloro groups enhance electrophilicity; used in cross-coupling
5-Azido-6-phenyl-2-methylpyridazin-3(2H)-one 5-N₃, 6-Ph, 2-CH₃ C₁₁H₁₀N₆O 258.23 Azido group enables click chemistry; precursor to amino derivatives
Key Observations:
  • Amino vs. Azido Groups: The amino group in the target compound offers nucleophilic reactivity for further derivatization (e.g., acylation), whereas azido analogs (e.g., 5-azido-6-phenyl-2-methylpyridazin-3-one) are intermediates for click chemistry .
  • Halogen Effects : Bromine at position 6 (target compound) vs. chlorine at position 5 (5-chloro-6-phenyl derivatives) alters electronic properties. Bromine’s larger size and lower electronegativity may favor aromatic substitution reactions compared to chlorine .
  • Methyl vs. Phenyl Substitutions : The 2-methyl group in the target compound likely enhances solubility in organic solvents compared to bulkier 2-phenyl analogs .

Commercial Availability

In contrast, analogs like 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one remain available for research use .

Biological Activity

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one (CAS No. 65269-64-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic approaches, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine core with amino and bromo substituents, which are crucial for its biological interactions. The presence of the amino group enhances its solubility and reactivity, while the bromine atom can participate in various chemical reactions, including nucleophilic substitutions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further investigations are necessary to elucidate the exact pathways involved .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. Molecular docking studies indicate that it interacts with key proteins involved in cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes linked to disease processes. For instance, it has been tested against protein kinases, which play critical roles in cancer progression. The binding affinity and selectivity of this compound make it a candidate for further development as a therapeutic agent targeting kinase-related pathways .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing starting materials like hydrazine derivatives and appropriate carbonyl compounds.
  • Microwave-Assisted Synthesis : This technique has been shown to enhance yields and reduce reaction times significantly, making it an attractive option for synthesizing nitrogen-containing heterocycles like pyridazines .

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the amino group could enhance potency .
  • Anticancer Activity : In vitro studies revealed that the compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were promising, indicating potential for further development into an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/EffectReference
AntimicrobialE. coli25 µg/mL
S. aureus30 µg/mL
AnticancerMCF7 (breast cancer)15 µM
A549 (lung cancer)20 µM
Enzyme InhibitionCDK6High Affinity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, and how can reaction purity be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a pyridazinone precursor under controlled conditions. For example, describes a protocol for analogous compounds using halide substitution in acetone with anhydrous potassium carbonate as a base. Key steps include:

  • Reaction Setup : Stirring the precursor with a halide (e.g., alkyl/aryl bromide) in acetone under reflux.
  • Purification : Isolation via preparative TLC or recrystallization using solvents like ethyl acetate/petroleum ether mixtures.
  • Purity Optimization : Monitor reaction progress with TLC and use high-purity starting materials to minimize byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine and methyl group positions). For analogs, notes that substituent-induced shifts in aromatic protons are critical for structural validation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (MW: ~265.09 g/mol) and isotopic patterns for bromine.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis is recommended (as applied in for related brominated heterocycles) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (first-aid measures in recommend immediate fresh air exposure if inhaled).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) on the pyridazinone core influence solubility and bioactivity?

  • Methodological Answer :

  • Solubility Studies : and highlight that electron-withdrawing groups (e.g., bromine) reduce aqueous solubility, while polar substituents (e.g., -NH₂) enhance it. Use logP calculations and shake-flask experiments to quantify solubility.
  • Biological Activity : Perform SAR studies by synthesizing analogs (e.g., replacing bromine with chlorine or methyl groups) and testing in relevant assays (e.g., enzyme inhibition). shows fluorophenyl analogs exhibit enhanced target binding due to hydrophobic interactions .

Q. What integrated computational-experimental strategies can predict biological targets for this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model interactions with potential targets (e.g., kinases or GPCRs). emphasizes validating computational predictions with wet-lab assays (e.g., SPR or fluorescence polarization).
  • Machine Learning (ML) : Train ML models on receptor-response datasets (e.g., odorant receptors in ) to extrapolate bioactivity profiles. Cross-validate with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported activity data across studies?

  • Methodological Answer :

  • Data Harmonization : Replicate experiments under standardized conditions (e.g., pH 6.5 buffer as in ) to control variables.
  • Methodological Audit : Compare protocols for divergences (e.g., solvent polarity in assays, as in ). For example, Haddad et al. (2008b) resolved discrepancies by re-analyzing datasets with meta-analytical frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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